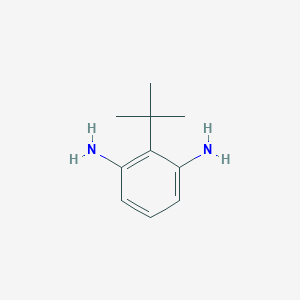

3-Amino-2-tert-butylphenylamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

2-tert-butylbenzene-1,3-diamine |

InChI |

InChI=1S/C10H16N2/c1-10(2,3)9-7(11)5-4-6-8(9)12/h4-6H,11-12H2,1-3H3 |

InChI Key |

KWTZFUAWBOIKBN-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=C(C=CC=C1N)N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC=C1N)N |

Origin of Product |

United States |

Physicochemical Properties of 3 Amino 2 Tert Butylphenylamine

A comprehensive search of chemical databases and the scientific literature did not yield specific experimental data for the physicochemical properties of 3-Amino-2-tert-butylphenylamine.

Table 1:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | Not found |

| Molecular Formula | C10H16N2 |

| Molecular Weight | 164.25 g/mol |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Coordination Chemistry and Ligand Design Principles Utilizing 3 Amino 2 Tert Butylphenylamine

Design and Synthesis of 3-Amino-2-tert-butylphenylamine-Derived Ligands

The versatility of this compound stems from the reactivity of its amino groups, which can be readily modified to generate ligands with varying denticity and steric profiles. Condensation reactions with aldehydes or ketones, or coupling reactions to link multiple phenylenediamine units, are common strategies to produce more complex ligand architectures.

Ligands derived from aminophenylamine precursors can be tailored to bind to metal centers through one or more donor atoms.

Bidentate Ligands: The most straightforward approach involves the condensation of the diamine with a substituted salicylaldehyde. This creates a Schiff base ligand capable of bidentate coordination, typically through a phenolate (B1203915) oxygen and an imine nitrogen. These O,N-donor ligands form stable five- or six-membered chelate rings with metal ions.

Polydentate and Pincer Ligands: More complex architectures, such as tridentate "pincer" ligands, can be synthesized. For instance, linking two molecules of a substituted 2-aminoaniline via a central donor atom, such as a secondary amine, results in a ligand capable of binding to a metal in a tridentate fashion. An example is the N,N‐bis(2‐amino‐3,5‐di‐tert‐butylphenyl)amine pincer ligand, which can coordinate to a metal center through its three nitrogen atoms. researchgate.net Such structures have been successfully coordinated to metals like Ni(II), Pd(II), and Pt(II). researchgate.net Furthermore, tetradentate ligands can be created, such as N,N′-bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine, which has four potential donor sites and can coordinate to various transition metals. nih.govmdpi.comresearchgate.net

The tert-butyl group ortho to one of the amine functionalities exerts significant steric influence on the resulting ligands and their metal complexes.

Conformational Rigidity: This bulky group restricts free rotation around the C-N bonds, influencing the ligand's preferred conformation and its approach to a metal center.

Coordination Geometry: The steric demand of the tert-butyl substituents can dictate the final coordination geometry of the metal complex. For example, in a copper(II) complex with a salicylaldimine ligand bearing bulky tert-butyl groups, the geometry around the Cu(II) center was found to be a compressed tetrahedron, a direct consequence of the steric pressure from the bulky fragments. researchgate.net This prevents the complex from adopting an ideal square planar geometry.

Protection of the Metal Center: The steric bulk can effectively create a protective pocket around the coordinated metal ion, potentially enhancing the stability of the complex by shielding the metal from attack by other species in solution.

Formation and Characterization of Metal-3-Amino-2-tert-butylphenylamine Complexes

Ligands derived from this compound and its analogues readily form stable complexes with a range of transition metals. The synthesis typically involves the reaction of the ligand with a suitable metal salt in a solvent like methanol (B129727) or acetonitrile.

A variety of transition metal complexes have been synthesized using ligands derived from tert-butyl substituted aminophenols and phenylenediamines.

Copper, Nickel, Palladium, and Platinum: Square planar complexes of Ni(II), Pd(II), and Pt(II) have been synthesized using pincer-type ligands. researchgate.net Copper complexes are also readily formed; depending on the copper source and ligand, both mononuclear Cu(I) and trinuclear Cu(II) species have been isolated. researchgate.net In other systems, Cu(II) and Co(II) complexes of salicylaldimine ligands derived from 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) have been prepared and characterized. researchgate.net

Cobalt and Iron: Cobalt complexes in both the Co(II) and Co(III) oxidation states have been studied, particularly in the context of reversible oxygen binding. nih.govnih.gov Iron complexes, such as a diamagnetic Fe(III) complex prepared by reacting a tetradentate aminophenol ligand with FeCl₃, have also been reported. researchgate.net

Zinc and Manganese: While less common in the specific context of this compound, related Schiff base ligands have been used to synthesize Zn(II) and Mn(II) complexes. srce.hr

Table 1: Selected Metal Complexes with tert-Butyl-Substituted Aminophenylamine-Type Ligands

| Metal Ion | Ligand Type | Observed Geometry / Complex Description |

|---|---|---|

| Cu(I/II) | Pincer / Schiff Base | Mononuclear Cu(I) with diiminobenzoquinone ligands; Compressed tetrahedral Cu(II). researchgate.netresearchgate.net |

| Ni(II) | Pincer | Square planar; singlet diradical species. researchgate.netnih.gov |

| Pd(II) | Pincer | Square planar; singlet diradical species. researchgate.netnih.gov |

| Pt(II) | Pincer | Square planar; singlet diradical species. researchgate.net |

| Co(II/III) | Schiff Base / Scorpionate | Mononuclear Co(II) complexes that bind O₂; Co(III) species. nih.govnih.gov |

| Fe(III) | Tetradentate Aminophenol | Diamagnetic Fe(III) complex [Fe(HL)₂]. researchgate.net |

| Zn(II) | Schiff Base | Formation of complexes subject to hydrolysis. srce.hr |

X-ray crystallography is a crucial tool for determining the precise structure of these metal complexes.

Coordination Geometries: As noted, the geometry is highly dependent on both the metal ion's electronic preference and the ligand's steric profile. Square planar geometries are common for d⁸ metals like Ni(II), Pd(II), and Pt(II) with bidentate or pincer ligands. researchgate.netnih.gov For other metals like Cu(II), distorted geometries such as compressed tetrahedral are observed due to steric hindrance. researchgate.net

Chelate Rings: Coordination of bidentate O,N or N,N ligands derived from these precursors results in the formation of thermodynamically stable five- or six-membered chelate rings. The planarity and conformation of these rings are influenced by the oxidation state of the ligand. For example, a fully reduced, sp³-hybridized ligand allows for more flexible chelate structures, whereas a fully oxidized, sp²-hybridized ligand enforces planarity. nih.govresearchgate.net

Bonding: In these complexes, it is unambiguously established that coordination occurs through the nitrogen and/or oxygen donor atoms of the ligand. nih.gov

Electronic Structure and Redox Non-Innocence in Metal-Ligand Systems

A key feature of complexes derived from this compound and related aminophenols is the concept of "redox non-innocence". mdpi.com A non-innocent ligand is one that can actively participate in the redox chemistry of the complex, meaning its own oxidation state can change.

This behavior arises because the aminophenylamine framework can exist in multiple, stable oxidation states. Upon coordination to a metal, especially in the presence of air (O₂), the ligand can be oxidized. For example, a diamine can be oxidized by two electrons to a diimine, often proceeding through a one-electron oxidized radical intermediate (a semiquinone radical). researchgate.netnih.gov

This has profound implications for the electronic structure of the complex:

Ambiguous Oxidation States: When the ligand is redox-active, assigning a definitive formal oxidation state to the central metal atom becomes challenging. For example, a complex could be described as a Ni(II) metal center bound to two neutral ligands, or a Ni(IV) center bound to two dianionic ligands, or, more accurately, as a Ni(II) center bound to two radical anionic ligands.

Radical Ligands: Spectroscopic and magnetic studies have shown that many of these complexes are best described as containing radical ligands. For example, neutral Ni(II), Pd(II), and Pt(II) pincer complexes have been characterized as singlet diradical species, where a diamagnetic d⁸ metal ion is coordinated to two strongly antiferromagnetically coupled semiquinone radical ligands. researchgate.netnih.gov Similarly, a copper complex can be described as a Cu(I) center coordinated to two deprotonated diiminobenzoquinone ligands. researchgate.net

Ligand-Based Redox Processes: Electrochemical studies demonstrate that many of the redox events in these complexes are ligand-based rather than metal-based. nih.gov This means that electrons are added to or removed from the ligand orbitals, not the metal d-orbitals. This property makes these systems interesting for applications in catalysis and materials science. nih.govresearchgate.net

The combination of steric bulk from the tert-butyl group and the electronic flexibility of the redox-active backbone makes these ligands highly tunable platforms for exploring fundamental coordination chemistry and designing functional metal complexes.

Metal-Ligand Charge Transfer (MLCT) and Ligand-Based Radical Formation

There is currently no available research data detailing the metal-ligand charge transfer phenomena or the formation of ligand-based radicals in complexes involving this compound.

Spin States and Magnetic Properties of Complexes

Specific data on the spin states and magnetic properties of metal complexes with this compound as a ligand are not present in the current body of scientific literature.

Catalytic Activity in Organic Transformations

The unique structural features of this compound derivatives allow them to serve as effective catalysts in various organic reactions, including polymerization, cycloisomerization, and electrocatalytic processes.

While specific studies detailing the use of this compound in polymerization are not prevalent in the searched literature, the broader class of amino-functionalized compounds is known to participate in polymerization processes. For instance, tertiary amine-based amino-yne click polymerization has been developed to create main-chain charged polyelectrolytes under ambient conditions. chemrxiv.org This method involves the innovative use of a tertiary amine self-initiation strategy for the click reaction of activated alkynes, tertiary amines, and protic acids. chemrxiv.org The resulting poly(beta-ammonium acrylate)s demonstrate unique properties like ionic cluster luminescence and high adhesive strength. chemrxiv.org

The application of this compound derivatives in cycloisomerization processes is an area of active research. While direct examples with this specific compound are not detailed in the provided results, related structures are employed in asymmetric cyclization. For example, cobalt-catalyzed enantioselective intramolecular reductive cyclization of 1,6-enynes can be achieved using electrochemical methods. researchgate.net This highlights the potential for developing catalytic systems based on this compound for similar transformations.

The electrochemical production of hydrogen peroxide (H₂O₂) through the two-electron oxygen reduction reaction (2e⁻ ORR) is a sustainable alternative to traditional methods. oaepublish.commdpi.com The efficiency of this process heavily relies on the electrocatalyst. dtu.dknih.gov Metal-free carbon-based materials and covalent organic frameworks (COFs) are promising candidates for this application. oaepublish.commdpi.com

Key strategies in designing efficient electrocatalysts include dimensional modulation, linkage engineering, and heteroatom doping. mdpi.com For instance, photo-coupled electrocatalysis using novel materials like CNT-threaded oxidized g-C₃N₄ has been shown to enhance the 2e⁻ ORR for H₂O₂ production by reducing overpotentials and improving reaction kinetics. oaepublish.com While direct use of this compound in H₂O₂ reduction is not explicitly mentioned, its amino functionality makes it a candidate for incorporation into such advanced catalytic materials.

The table below summarizes the performance of different Pt-based bimetallic nanoparticles in the electrochemical detection of H₂O₂.

| Electrode Material | Sensitivity (µA mM⁻¹ cm⁻²) | Detection Limit (µM) | Working Potential (V vs. SCE) | Reference |

| PtNi/MWCNT | 2123.1 | 0.06 | -0.45 | mdpi.com |

| PtNPs@GR/GLN | Not Specified | 0.037 | Not Specified | mdpi.com |

| PPy/Pt | Not Specified | Not Specified | -0.175 | mdpi.com |

Chiral Catalyst Design and Asymmetric Synthesis

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. mdpi.comyale.edu Chiral amines and their derivatives are frequently employed as essential components in the design of these catalysts. frontiersin.orgnih.gov

While there is no direct mention of this compound in the provided search results for chiral catalyst design, the principles of using chiral amines are well-established. For example, chiral Brønsted bases, which often incorporate chiral amine moieties, are effective catalysts for a variety of asymmetric transformations. frontiersin.orgnih.gov These reactions often involve complex hydrogen-bonding networks between the substrate, catalyst, and nucleophile. frontiersin.orgnih.gov

Furthermore, ω-transaminases are used in the asymmetric synthesis of bulky chiral amines through reductive amination. mdpi.com Enzyme engineering, through methods like combinatorial active-site saturation tests, has led to mutants with improved catalytic efficiency for producing chiral amines. mdpi.com

The development of organocatalysts derived from amino acids has also proven fruitful. A catalyst derived from the amino acid valine has been shown to be effective in enantioselective C-C bond-forming reactions. nih.gov

Mechanistic Studies of Catalytic Cycles

Understanding the mechanistic pathways of catalytic cycles is crucial for optimizing existing catalysts and designing new, more efficient ones. This involves the identification of active species, intermediates, and the elementary steps of the reaction.

In many catalytic reactions involving amine derivatives, the formation of radical species and specific metal-ligand complexes is key. For example, in photoredox catalysis, a photoactivated catalyst can be reductively quenched by an amine substrate to form a radical cation. rsc.org

In the context of copper catalysis with ligands derived from di-tert-butylaniline, which is structurally related to this compound, various copper complexes have been isolated and characterized. researchgate.net Depending on the copper source and reaction conditions, mononuclear or trinuclear complexes can be formed. researchgate.net In some cases, the ligand can exist as a radical-dianion coordinated to a Cu(II) center. researchgate.net The identification of such species is vital for understanding the catalytic mechanism. For instance, in certain copper-catalyzed reactions, Cu(I) diiminosemiquinone and Cu(II) diiminobenzoquinone complexes have been identified as key intermediates. researchgate.net

Role of Steric and Electronic Factors in Catalytic Performance

In the realm of catalysis, the efficacy of a metal complex is intricately linked to the design of its coordinating ligands. For systems derived from this compound, the interplay of steric and electronic factors is paramount in dictating the catalytic performance. The strategic placement of a bulky tert-butyl group adjacent to an amino functionality on the phenyl ring introduces unique characteristics that can be harnessed to modulate the activity, selectivity, and stability of a catalyst.

The tert-butyl group, with its significant three-dimensional profile, exerts considerable steric hindrance around the ortho-positioned amino group and the metal center to which it coordinates. smolecule.com This steric bulk can be a critical tool in catalyst design, offering a means to control the reactivity and orientation of the coordinated metal. smolecule.com For instance, in many catalytic cycles, the steric environment can influence substrate approach, favoring specific binding orientations and thereby enhancing stereoselectivity in asymmetric catalysis. fiveable.me The bulky nature of the tert-butyl group can create a chiral pocket around the active site, guiding the substrate to react in a particular manner.

From an electronic standpoint, the substituents on the phenylamine ring play a crucial role in modulating the electron density at the metal center. The amino groups of this compound are electron-donating, which can increase the electron density on the coordinated metal. This increased electron density can, in turn, influence the metal's reactivity in various steps of the catalytic cycle, such as oxidative addition and reductive elimination. The tert-butyl group also contributes to the electronic environment through a strong electron-donating inductive effect, further enriching the metal center. smolecule.com

The electronic properties of the ligand can be further tuned by introducing other substituents on the aromatic ring. For example, the presence of electron-withdrawing or electron-donating groups can have a significant impact on the catalytic activity. In terpyridyl d-metal complexes, the functionalization of the ligand with electron-rich amine groups has been shown to enhance the nucleophilicity of the metal center, which is a key factor in some photocatalytic cycles. mdpi.com

The interplay between steric and electronic effects is often complex and not always straightforward to predict. The steric hindrance of the tert-butyl group can sometimes interfere with the electronic communication between the amino groups and the metal center by disrupting the planarity of the ligand and thus affecting conjugation. smolecule.com

To illustrate the impact of these factors, the following table summarizes findings from studies on related aniline- and amine-based catalytic systems, which can provide insights into the potential behavior of catalysts derived from this compound.

| Catalyst/Ligand System | Reaction | Key Steric/Electronic Factor Investigated | Observation | Reference |

| Nickel complexes with diphosphonite ligands | Isomerization of 2-methyl-3-butenenitrile | Steric hindrance from tert-butyl groups on the ligand | Less sterically hindered ligands resulted in more active catalysts. | uu.nl |

| Chiral Cu(II) and Ni(II) salen complexes | α-Amino acid C-α alkylation | Bulky substituents on the phenyl ring of the ligand | Introduction of bulky substituents led to a drastic decrease in enantiomeric excess and chemical yield. | nih.gov |

| Palladium complexes with chiral NH2/SO ligands | Arylation of carboxylated cyclopropanes | Trans influence of phenylsulfinyl vs. tert-butylsulfinyl groups | The phenylsulfinyl group exhibited a higher trans influence, affecting ligand coordination and complex stability. | us.es |

| Terpyridyl d-metal complexes | Photocatalysis | Amine functionalization of the terpy ligand | Electron-rich amine groups enhanced the nucleophilicity of the Fe(II) center. | mdpi.com |

These examples underscore the principle that the catalytic performance of metal complexes derived from substituted phenylamines is a finely tuned balance of both steric and electronic properties. While direct studies on this compound-derived catalysts are not widely reported, the principles gleaned from analogous systems strongly suggest that the unique combination of a bulky tert-butyl group and two amino functionalities makes it a promising scaffold for the development of highly selective and stable catalysts.

Conclusion

Strategic Approaches to Multi-Substituted Aniline (B41778) Synthesis

The construction of complex aniline derivatives relies on a toolbox of fundamental organic reactions. These methods can be broadly categorized into the reduction of nitrogen-containing functional groups, direct modification of the aromatic ring, and the formation of carbon-nitrogen bonds through coupling reactions.

A primary and widely utilized method for the synthesis of anilines is the reduction of nitroaromatic compounds. google.comnih.gov This transformation is crucial as nitro groups can be introduced to aromatic rings through electrophilic nitration, and their subsequent reduction provides the desired amino functionality. A variety of reducing agents can be employed, each with its own advantages in terms of selectivity, reactivity, and functional group tolerance. google.com

Commonly used methods include:

Catalytic Hydrogenation : This method involves the use of hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney nickel. It is a highly efficient and clean method for reducing nitro groups to amines. google.com

Metal-Acid Systems : A classic and industrially significant method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium like hydrochloric acid. nih.gov Iron in acidic media is a particularly mild and common choice. nih.gov

Sulfide-Based Reagents : Sodium sulfide (B99878) or sodium hydrogen sulfide can be used for the selective reduction of one nitro group in a dinitro-substituted aromatic compound, which is a key step in synthesizing nitroanilines from dinitrobenzenes. youtube.com

Table 1: Comparison of Reagents for Nitro Group Reduction

| Reducing Agent | Typical Conditions | Selectivity | Notes |

|---|---|---|---|

| H₂/Pd-C | H₂ gas, solvent (e.g., MeOH, EtOH) | High | Generally reduces most nitro groups; can be too reactive for some substrates with other reducible groups. google.comacs.org |

| Fe/HCl | Reflux | Good | A classic, cost-effective method often used in industrial processes. nih.gov |

| SnCl₂/HCl | Acidic solution | Good | A common laboratory-scale method. google.com |

| NaSH or (NH₄)₂S | Alcoholic solution | Excellent for partial reduction | Allows for the selective reduction of one nitro group in polynitroaromatic compounds. youtube.com |

The choice of reagent is critical, especially when other reducible functional groups are present in the molecule, requiring a chemoselective approach. acs.org

Introducing alkyl groups, such as the tert-butyl group, directly onto the aniline ring is another key synthetic strategy. The Friedel-Crafts alkylation is a conventional method for this purpose, where an olefin (like isobutylene (B52900) for a tert-butyl group) reacts with the aromatic ring in the presence of an acidic catalyst. google.comgoogle.com However, the amino group of aniline is a strong nucleophile and base, which can react with and deactivate the Lewis acid catalyst. Therefore, it is common practice to protect the amino group, for example, as an acetanilide, before performing the alkylation. This protection modulates the directing effect and prevents side reactions.

More recent advancements include visible-light-induced photoredox catalysis, which enables the direct C-H alkylation of aniline derivatives under mild conditions. epo.org These methods offer alternative pathways that can sometimes provide different regioselectivity compared to classical approaches.

Modern organic synthesis has been revolutionized by the development of transition-metal-catalyzed cross-coupling reactions for the formation of C-N bonds. These methods are exceptionally powerful for constructing substituted aryl amines from aryl halides or triflates and an amine source.

Notable reactions include:

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is one of the most versatile methods for forming C(aryl)-N bonds. It exhibits broad substrate scope and functional group tolerance.

Ullmann Condensation : A copper-catalyzed reaction that is particularly useful for coupling aryl halides with amines and other nitrogen nucleophiles. Recent developments have led to milder reaction conditions.

Nickel-Catalyzed Amination : Nickel catalysts are also effective for C-N coupling and can offer a cost-effective alternative to palladium. For instance, 3,5-diamino-tert-butylbenzene can be synthesized from 3-bromo-5-(tert-butyl)aniline (B3243350) and a nitrogen source using a nickel catalyst. chemicalbook.com

These coupling reactions provide a retrosynthetic disconnection that allows for the convergent synthesis of complex anilines, where substituted aromatic rings and substituted amines are prepared separately and then joined.

Regioselective Synthesis of this compound Frameworks

The synthesis of this compound, also known as 2-tert-butyl-1,3-phenylenediamine, is a significant challenge due to the required ortho- and meta-substitution pattern relative to the primary amino group. The regioselectivity of each synthetic step must be precisely controlled.

Achieving the 1,2,3-substitution pattern of the target molecule requires a multi-step approach that carefully manipulates the directing effects of the substituents. A plausible synthetic route involves the following key transformations:

Selective Reduction : Starting from 1,3-dinitrobenzene, a selective reduction of one nitro group using sodium hydrogen sulfide (NaSH) yields 3-nitroaniline (B104315). youtube.com This step is crucial for establishing the 1,3-relationship between two nitrogen-containing groups.

Amine Protection : The amino group of 3-nitroaniline is protected, typically by acetylation with acetic anhydride (B1165640) to form 3-nitroacetanilide. This is done to moderate the activating effect of the amino group and to direct subsequent substitutions.

Directed Alkylation : A Friedel-Crafts alkylation is then performed on 3-nitroacetanilide. The acetylamino group (-NHCOCH₃) is a moderately activating ortho-, para-director, while the nitro group (-NO₂) is a deactivating meta-director. The desired position for the incoming tert-butyl group is C-2, which is ortho to the acetylamino group and meta to the nitro group. The directing effects of both groups reinforce substitution at this position, enabling the regioselective introduction of the tert-butyl group.

Deprotection and Final Reduction : The acetyl group is removed by hydrolysis to regenerate the amino group, yielding 2-tert-butyl-3-nitroaniline. The final step is the reduction of the remaining nitro group, using a reagent like H₂/Pd-C or Fe/HCl, to furnish the target compound, this compound.

This strategic use of protecting groups and the exploitation of competing directing effects is fundamental to constructing such multi-substituted anilines. acs.orgacs.org

The tert-butyl group exerts a profound influence on the regioselectivity of reactions due to its large steric bulk. While it is electronically an ortho-, para-director in electrophilic aromatic substitution, its size significantly hinders attack at the ortho position.

Table 2: Regioselectivity in the Nitration of tert-Butylbenzene

| Product Isomer | Percentage | Reason for Distribution |

|---|---|---|

| ortho-nitro-tert-butylbenzene | ~16% | Steric hindrance from the bulky tert-butyl group significantly disfavors substitution at the adjacent position. |

| meta-nitro-tert-butylbenzene | ~8% | Meta substitution is generally disfavored by alkyl groups. |

| para-nitro-tert-butylbenzene | ~75% | The para position is sterically accessible and electronically activated, making it the major product. |

This steric effect means that direct ortho-functionalization of a tert-butyl-substituted aniline is often not feasible. For example, attempting to introduce a nitro group ortho to the tert-butyl group in 3-tert-butylaniline (B1265813) would be highly challenging. This underscores why synthetic strategies for compounds like this compound must introduce the sterically demanding tert-butyl group in a highly controlled, directed manner, as described in the previous section, rather than relying on the inherent directing effects of the group itself to achieve the desired ortho-substitution pattern. google.comepo.org The presence of bulky substituents can also affect reaction rates, often slowing them down due to steric hindrance. google.com

Green Chemistry Principles in the Synthesis of Aryl Amines

The application of green chemistry principles to the synthesis of aryl amines aims to mitigate the environmental impact of chemical manufacturing. rroij.comresearchgate.net A central concept is "atom economy," which seeks to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. jddhs.com This represents a shift from classical synthetic routes like the Gabriel synthesis or reductive alkylation, which are known for their low atom economy and the production of stoichiometric amounts of waste.

Modern sustainable strategies include:

Catalytic Hydrogenation: The reduction of nitroarenes is a primary method for synthesizing aryl amines. Asymmetric hydrogenation, in particular, is recognized as a highly sustainable and "green" strategy due to its excellent atom economy, producing minimal waste or byproducts. acs.org

Reductive Amination: This method, which can utilize molecular hydrogen, is a key industrial process for producing various types of amines from carbonyl compounds. acs.org

Hydrogen Borrowing: Also known as hydrogen auto-transfer, this atom-economic transformation uses widely available and potentially renewable alcohols to alkylate amines, producing only water as a byproduct.

Biocatalysis: The use of enzymes, such as amine transaminases, offers an environmentally friendly route to chiral amines, which are crucial building blocks for pharmaceuticals. acs.orgnih.gov Enzymatic cascades can reduce the number of steps in a synthesis, starting from inexpensive materials. acs.org

These approaches not only reduce waste but also enhance safety and efficiency, aligning with the core tenets of sustainable chemical production. jddhs.com

Catalyst Development for Sustainable Production Routes

Catalysis is a fundamental pillar of green chemistry, offering pathways to efficient chemical transformations with reduced energy consumption and waste. jddhs.com In aryl amine synthesis, significant progress has been made in developing catalysts that are not only highly active and selective but also more sustainable.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental for forming the C–N bonds in aryl amines. jddhs.comnih.gov Recent developments have focused on creating more versatile and robust catalyst systems. For instance, new dialkylbiaryl monophosphine ligands (e.g., GPhos) have been designed to support palladium catalysts that are effective at room temperature, which improves stability and broadens the range of compatible substrates.

Beyond precious metals like palladium, research has focused on more earth-abundant and less toxic alternatives. nih.gov Iron-catalyzed cross-coupling reactions have emerged as a "green" alternative, benefiting from low cost, operational simplicity, and high reactivity. nih.gov Similarly, copper-catalyzed systems, often used in Ullmann-type reactions, are being refined for greater efficiency under milder conditions. researchgate.netyoutube.com

Recent innovations in catalysis for aryl amine synthesis include:

Photoredox Catalysis: Visible-light organic photoredox catalysis enables C-N cross-coupling under mild, room-temperature conditions without the need for additional ligands, making the process more sustainable. chemrxiv.org

Biocatalysis: Engineered enzymes, including monoamine oxidase (MAO) and amine transaminases (ATA), are used in one-pot cascade reactions to produce chiral amines with high purity. acs.org The negative effects of byproducts like hydrogen peroxide can be mitigated by adding other enzymes like catalase. acs.org

Heterogeneous Catalysts: To simplify catalyst recovery and reuse, researchers have developed systems where the catalyst is immobilized on a solid support. An example is a platinum nanocatalyst stabilized on a gum acacia polymer and TiO2 composite, which has demonstrated high efficiency and stability over multiple cycles in the selective hydrogenation of nitroarenes.

| Catalyst System | Reaction Type | Key Advantages | Relevant Compounds |

| Palladium/GPhos Ligand | C-N Cross-Coupling | High reactivity at room temperature; broad substrate scope. | Primary amines, Aryl halides |

| Iron-based Catalysts | Cross-Coupling | Low cost; low toxicity; high reactivity. | Alkyl, Aryl, and Acyl moieties |

| Copper-based Catalysts | Ullmann Reaction | Lower cost than palladium; effective with specific ligands. | (Hetero)aryl iodides, Methyl 3-amino-1-benzothiophene-2-carboxylate |

| Platinum Nanoparticles on TiO2 | Nitroarene Hydrogenation | Recyclable; stable; high yield under mild conditions. | Nitroarenes, Arylamines |

| Organic Photoredox Catalysts | C-N Cross-Coupling | Metal-free; operates at room temperature; mild conditions. | Aryl bromides, Activated/unactivated amines |

| Amine Transaminases (ATA) | Asymmetric Synthesis | High stereoselectivity; environmentally friendly. | Ketones, Chiral amines |

Solvent Selection and Waste Minimization Strategies

Solvent use is a major contributor to the environmental footprint of the pharmaceutical and chemical industries, accounting for a large percentage of total waste. mdpi.com Therefore, selecting environmentally benign solvents or developing solvent-free methods is a critical aspect of green chemistry. mdpi.comwordpress.com

Water is an ideal green solvent due to its non-flammability, non-toxicity, and low cost. mdpi.com Its application in organic synthesis, including the amination of certain heterocyclic compounds, has shown promise. For example, hydrochloric acid-promoted amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with aniline derivatives proceeds effectively in water. thieme-connect.de While the poor solubility of many organic compounds in water can be a challenge, it can also be an advantage, as highly pure products can sometimes be isolated directly without the need for extraction into organic solvents. thieme-connect.de

Other green solvent alternatives and waste reduction strategies include:

Ionic Liquids and Supercritical Fluids: These are studied for their potential to replace volatile organic compounds (VOCs). chemistryviews.org Ionic liquids can serve as recyclable media for the synthesis and isolation of intermediates like imines.

Solvent-Free Reactions: Performing reactions without a solvent, often using mechanochemical grinding or neat conditions, can significantly reduce waste and energy consumption. mdpi.comwordpress.com

Catalyst and Reagent Recycling: Developing processes where the catalyst can be easily recovered and reused is a key strategy for waste minimization. jddhs.com Similarly, methods that allow for the recovery of unreacted reagents, as seen in some syntheses using water, further enhance the sustainability of the process.

| Solvent/Strategy | Key Green Attributes | Example Application |

| Water | Non-toxic, non-flammable, abundant, low cost. | Amination of fused pyrimidines. thieme-connect.de |

| Ionic Liquids | Low volatility, recyclable. | Synthesis and isolation of imines. |

| Solvent-Free (Neat/Grinding) | Eliminates solvent waste, reduces energy use. | Copper-catalyzed synthesis of indolizines. mdpi.com |

| Catalyst Recycling | Reduces waste, lowers cost. | Platinum nanocatalyst on TiO2 support for hydrogenation. |

| Reagent Recovery | Minimizes waste, improves atom economy. | Recovery of unreacted amines in aqueous reactions. thieme-connect.de |

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The reactivity of aromatic compounds is largely characterized by electrophilic and nucleophilic substitution reactions. In the case of this compound, the interplay of the electron-donating amino group and the bulky tert-butyl group significantly influences these pathways.

Electrophilic Aromatic Substitution (EAS):

Electrophilic aromatic substitution is a fundamental reaction class for benzene (B151609) and its derivatives. msu.edu The reaction proceeds through a two-step mechanism: the initial attack of an electrophile on the aromatic ring, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate and regioselectivity of EAS are heavily influenced by the substituents already present on the aromatic ring. masterorganicchemistry.com

For this compound, the amino group (-NH2) is a powerful activating group and an ortho-, para-director. rsc.org This is due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic π-system, thereby increasing the electron density of the ring and making it more susceptible to electrophilic attack. rsc.org This electron donation stabilizes the carbocation intermediate formed during the reaction. masterorganicchemistry.com Conversely, the tert-butyl group is a weakly activating group, also directing incoming electrophiles to the ortho and para positions.

The directing effects of the amino and tert-butyl groups are reinforcing. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the positions ortho and para to the amino group. However, the steric hindrance imposed by the bulky tert-butyl group at the 2-position will likely disfavor substitution at the adjacent positions.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike EAS, SNAr reactions are favored by the presence of electron-withdrawing groups on the aromatic ring, which can stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com

Aromatic rings, being electron-rich, are generally not susceptible to nucleophilic attack unless activated by potent electron-withdrawing substituents. wikipedia.org In this compound, both the amino and tert-butyl groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, direct SNAr reactions on the unsubstituted ring of this compound are generally unfavorable. However, if a good leaving group were present on the ring, particularly at a position activated by a strong electron-withdrawing group, SNAr could potentially occur. nih.gov The development of methods for the synthesis of polysubstituted diarylamines has been an area of interest, as traditional methods like metal-catalyzed couplings and nucleophilic aromatic substitutions can be limited by steric hindrance. bris.ac.uk

Oxidative Transformations and Redox Processes in Aryl Diamine Systems

Aryl diamines are a class of compounds that readily undergo oxidative transformations and participate in redox processes, often leading to the formation of radical species and colored products. beilstein-journals.org The presence of two amino groups on the aromatic ring makes these systems electron-rich and susceptible to oxidation.

The oxidation of aryl diamines can be initiated by various oxidizing agents, including chemical oxidants, electrochemical methods, or through photoredox catalysis. beilstein-journals.orgresearchgate.net This one-electron oxidation process typically leads to the formation of an amine radical cation. beilstein-journals.org These radical cations are key intermediates in a variety of subsequent chemical transformations. beilstein-journals.org

In the context of systems similar to this compound, such as other substituted diarylamines, oxidation can lead to a variety of products depending on the reaction conditions and the nature of the substituents. researchgate.net The oxidative behavior is strongly influenced by the substituents on the phenyl rings. researchgate.net For instance, the oxidation of some diarylamines can yield stable diarylnitroxides or lead to the formation of N,N-diarylbenzidines and N,N-diaryldihydrophenazines. researchgate.net

Recent research has explored the redox-neutral photocatalyzed reactions of related systems, such as the generation of α-aminoalkyl radicals from tertiary amines. rsc.orgrsc.org These processes often involve single-electron-transfer (SET) pathways. rsc.org The study of bis(di-tert-butyl-aminophenyl)amine ligands in the presence of transition metal ions has shown that these ligands can undergo oxidative transformations involving intramolecular and intermolecular C-N and N-N bond formations. researchgate.net

The redox processes in aryl diamine systems are often reversible, allowing for the development of redox-switchable materials. scispace.com The interconversion between reduced and oxidized species can proceed through distinct forward and backward reaction pathways. scispace.com

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Analysis

Kinetic Analysis:

Kinetic studies involve measuring the rate of a reaction and its dependence on the concentration of reactants, catalysts, and temperature. scispace.com This data allows for the determination of the reaction order, rate constants, and activation parameters, which are crucial for proposing a plausible reaction mechanism. For instance, in enzymatic reactions involving amine transformations, kinetic modeling can be used to understand the effects of substrate concentration and temperature on the reaction rates. scispace.com

Spectroscopic Analysis:

Various spectroscopic techniques are indispensable for identifying and characterizing reactive intermediates and final products.

UV-Vis Spectroscopy: This technique is used to monitor changes in the electronic structure of molecules during a reaction. The appearance or disappearance of absorption bands can indicate the formation of new species. scispace.com For example, in the study of redox processes, UV-Vis spectroelectrochemistry can track the spectral changes during oxidation or reduction, helping to identify the different redox states of a complex. semanticscholar.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for detecting and characterizing paramagnetic species, such as radicals and radical cations, which are often intermediates in the oxidative transformations of aryl diamines. researchgate.netacs.org The g-values and hyperfine coupling constants obtained from EPR spectra provide detailed information about the electronic structure and environment of the unpaired electron. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to determine the structure of reactants, products, and sometimes stable intermediates. Dynamic NMR techniques can be employed to study the rates of conformational changes and bond rotations in molecules. bris.ac.uk For instance, it has been used to investigate atropisomerism in sterically hindered diarylamines. bris.ac.uk

X-ray Crystallography: This technique provides the definitive three-dimensional structure of crystalline compounds, including reaction products and stable intermediates. acs.orgrsc.org This information is invaluable for understanding the stereochemistry and bonding within a molecule.

By combining the data from these kinetic and spectroscopic methods, a comprehensive picture of the reaction mechanism can be constructed, detailing the elementary steps involved in the transformation of this compound and related aryl diamine systems.

Investigations of Intramolecular Interactions and Rearrangements

The specific arrangement of functional groups in this compound gives rise to the possibility of unique intramolecular interactions and rearrangements that can influence its chemical behavior and properties.

The proximity of the amino group and the bulky tert-butyl group on the aromatic ring can lead to significant steric interactions. This steric hindrance can affect the planarity of the molecule and influence the rotational barriers around the C-N bonds. In sterically congested diarylamines, the restricted rotation around the aryl-nitrogen bond can lead to atropisomerism, where conformational isomers can be isolated. bris.ac.uk Dynamic NMR and HPLC techniques have been utilized to study the rates of bond rotation and establish the structural requirements for atropisomerism in such systems. bris.ac.uk

Intramolecular hydrogen bonding can also play a crucial role in determining the conformation and reactivity of the molecule. For example, in certain diarylamine-based macrocycles, a transannular hydrogen bond can lead to a chiral ground state. bris.ac.uk While a direct intramolecular hydrogen bond between the two amino groups in this compound is unlikely due to their relative positions, the amino groups can participate in hydrogen bonding with solvents or other reagents, which can in turn affect reaction pathways.

Aromatic residues are known to be versatile in establishing intermolecular interactions, driven by electrostatic, van der Waals, and hydrophobic forces. nih.gov The tert-butyl group, being hydrophobic, and the amino groups, capable of hydrogen bonding, can both contribute to how the molecule interacts with its environment and with other molecules.

Rearrangement reactions, such as the Smiles rearrangement, have been developed for the synthesis of sterically demanding diarylamines. bris.ac.uk While there is no direct evidence in the provided context for intramolecular rearrangements specific to this compound itself, the principles governing such rearrangements in similar structures are relevant. These rearrangements often involve nucleophilic attack and the migration of an aryl group.

Furthermore, in the context of metal complexes, the ligand framework can undergo significant rearrangements. For instance, the bis(di-tert-butyl-aminophenyl)amine ligand has been observed to undergo oxidative transformations that involve both intramolecular and intermolecular C-N and N-N bond formations in the presence of transition metal ions. researchgate.net

3 Amino 2 Tert Butylphenylamine As a Fundamental Building Block in Advanced Organic Synthesis

Precursor Role in the Synthesis of Complex Organic Molecules

The inherent reactivity of the vicinal diamine functionality, coupled with the steric influence of the tert-butyl group, positions 3-Amino-2-tert-butylphenylamine as a potent starting material for the synthesis of a wide array of intricate organic structures. Its utility spans the creation of novel heterocyclic systems and its incorporation into peptide and pseudopeptide frameworks.

Integration into Heterocyclic Scaffolds

The 1,2-diamine motif present in this compound is a classic precursor for the synthesis of various nitrogen-containing heterocycles. The reaction of this diamine with 1,2-dicarbonyl compounds or their synthetic equivalents provides a straightforward and high-yielding route to substituted quinoxalines. The tert-butyl group at the 2-position of the phenyl ring exerts a significant steric effect, influencing the regioselectivity of the cyclization and the conformational properties of the resulting heterocyclic ring. This steric hindrance can be strategically employed to direct subsequent functionalization of the quinoxaline (B1680401) core.

Similarly, condensation reactions with other bifunctional electrophiles can lead to the formation of other important heterocyclic systems. For instance, reaction with β-keto esters can yield benzodiazepine (B76468) derivatives, a class of compounds with significant pharmacological importance. The precise substitution pattern of the resulting benzodiazepine is dictated by the nature of the β-keto ester and the reaction conditions employed. Furthermore, oxidative cyclization reactions can be utilized to synthesize phenazines, another class of heterocyclic compounds with interesting electronic and biological properties. The presence of the tert-butyl group can enhance the stability and solubility of these typically planar aromatic systems.

Table 1: Examples of Heterocyclic Scaffolds Derived from this compound

| Electrophilic Partner | Resulting Heterocyclic Scaffold |

| 1,2-Dicarbonyl Compound | Quinoxaline |

| β-Keto Ester | Benzodiazepine |

| Oxidizing Agent | Phenazine |

Application in Peptide and Pseudopeptide Chemistry

The incorporation of unnatural amino acids and scaffolds into peptides is a powerful strategy for modulating their conformational preferences, proteolytic stability, and biological activity. This compound can be utilized as a unique building block in the synthesis of peptide and pseudopeptide analogues. The two amino groups offer distinct points for chemical modification, allowing for its integration into a peptide backbone or its use as a scaffold to mimic secondary structures like β-turns.

When incorporated into a peptide chain, the rigid phenylenediamine core restricts the conformational freedom of the backbone, which can be advantageous in the design of conformationally constrained peptides with enhanced receptor binding affinity and selectivity. The tert-butyl group can also engage in specific steric interactions within the peptide or with a biological target.

In the realm of pseudopeptide chemistry, this compound can serve as a scaffold to which amino acid side chains or other pharmacophoric groups can be appended. This approach allows for the creation of molecules that mimic the spatial arrangement of key residues in a native peptide, while possessing a non-peptidic backbone, thereby improving their pharmacokinetic properties.

Strategies for Modular Synthesis and Combinatorial Library Generation

The structural features of this compound make it an ideal candidate for modular synthesis and the generation of combinatorial libraries. The presence of two distinct amino groups allows for a sequential and controlled functionalization, enabling the introduction of diverse substituents in a stepwise manner.

For instance, one amino group can be selectively protected, allowing the other to be reacted with a set of building blocks. Following deprotection, the second amino group can be functionalized with a different set of reagents. This modular approach facilitates the rapid assembly of a library of compounds with systematic variations at two positions.

This strategy is particularly well-suited for solid-phase synthesis, where the diamine can be anchored to a resin through one of its amino groups. The subsequent reaction of the free amino group with a diverse set of reactants, followed by cleavage from the resin, can generate a large library of compounds. Such libraries are invaluable tools in drug discovery for the identification of new bioactive molecules. The steric bulk of the tert-butyl group can also be exploited to influence the accessibility of the adjacent amino group, potentially allowing for selective reactions even without the use of protecting groups under carefully controlled conditions.

Derivatization for Tailored Reactivity and Selectivity

The reactivity and selectivity of this compound can be precisely tailored through derivatization of its amino groups. The differential reactivity of the two amino groups, arising from the electronic effects of the aromatic ring and the steric hindrance of the tert-butyl group, can be further modulated by the introduction of various substituents.

For example, acylation or sulfonylation of one amino group can significantly alter the nucleophilicity of the remaining amino group, allowing for selective subsequent reactions. The choice of the acyl or sulfonyl group can also introduce additional functionality or steric bulk, further influencing the outcome of subsequent transformations.

Based on a comprehensive search of publicly available scientific databases, there is insufficient experimental data for the specific compound This compound (also known as 2-tert-Butylbenzene-1,3-diamine) to generate a thorough and scientifically accurate article covering the advanced spectroscopic and electrochemical characterization techniques as outlined.

While data exists for structurally related compounds—such as those containing tert-butyl groups, aminophenyl moieties, or different substitution patterns on the benzene (B151609) ring—the user's strict instruction to focus solely on "this compound" and exclude any information falling outside this explicit scope prevents the use of analogous data. Generating an article based on related compounds would not be scientifically accurate for the subject molecule and would violate the provided constraints.

Therefore, it is not possible to fulfill the request to create an article with the specified detailed structure and content inclusions for the chemical compound “this compound”.

Advanced Spectroscopic and Electrochemical Characterization Techniques

X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Determination

X-ray diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a sample, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the positions of the atoms can be determined.

Single-Crystal X-ray Diffraction would provide precise information about the molecular geometry of 3-Amino-2-tert-butylphenylamine in the solid state. This would include:

Bond lengths and angles: The precise distances between atoms and the angles between chemical bonds.

Conformation: The spatial arrangement of the amino and tert-butyl groups relative to the phenyl ring.

Intermolecular interactions: How individual molecules of this compound pack together in the crystal lattice, including any hydrogen bonding involving the amine groups.

A hypothetical data table for a single-crystal XRD study might look like this:

| Parameter | Value (Hypothetical) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1044.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.125 |

Powder X-ray Diffraction (PXRD) is typically used for the characterization of bulk crystalline materials. For this compound, a PXRD analysis would yield a diffraction pattern that is a fingerprint of its crystalline phase. This technique is useful for:

Phase identification: Confirming the identity of the synthesized compound by comparing its diffraction pattern to a known standard or a calculated pattern.

Purity assessment: Detecting the presence of crystalline impurities.

Polymorphism studies: Identifying different crystalline forms (polymorphs) of the compound, which can have different physical properties.

Electrochemical Methods (Cyclic Voltammetry, Chronoamperometry) for Redox Behavior

Electrochemical methods are used to study the redox properties of a compound, that is, its ability to gain or lose electrons.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement. In a CV experiment, the potential of a working electrode is swept linearly versus time in a cyclic manner. The resulting current is plotted against the applied potential to give a cyclic voltammogram. For this compound, which contains electron-donating amino groups, CV would be used to investigate its oxidation. A cyclic voltammogram would reveal:

Oxidation potential (Epa): The potential at which the compound is oxidized. The presence of the electron-donating amino and tert-butyl groups would be expected to lower the oxidation potential compared to unsubstituted aniline (B41778).

Reversibility of the redox process: Whether the oxidation process is reversible or irreversible. This provides information about the stability of the oxidized species (radical cation).

Electron transfer kinetics: Information about the rate of electron transfer.

A hypothetical data table summarizing CV data for the oxidation of this compound might be presented as follows:

| Scan Rate (mV/s) | Anodic Peak Potential (Epa) (V) | Cathodic Peak Potential (Epc) (V) | ΔEp (V) |

| 50 | 0.65 | - | - |

| 100 | 0.68 | - | - |

| 200 | 0.72 | - | - |

| 400 | 0.77 | - | - |

| (Data is hypothetical and for illustrative purposes only) |

Chronoamperometry is an electrochemical technique in which the potential of the working electrode is stepped, and the resulting current is monitored as a function of time. This technique could be used to study the kinetics of the oxidation of this compound and to determine the diffusion coefficient of the molecule in solution. By analyzing the current decay over time, information about the processes occurring at the electrode surface can be obtained.

While specific experimental data for this compound is not available, studies on related phenylenediamine derivatives indicate that they undergo oxidation processes, and the substituents on the phenyl ring significantly influence their redox potentials.

Computational Chemistry and Theoretical Modelling of 3 Amino 2 Tert Butylphenylamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. This approach is centered on the principle that the energy of a system can be determined from its electron density. For a molecule like 3-Amino-2-tert-butylphenylamine, DFT calculations would provide critical insights into its fundamental properties.

A typical DFT study would begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, a wealth of information can be derived. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule will be more reactive.

Furthermore, DFT allows for the calculation of various reactivity descriptors. These include:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Electronegativity: A measure of an atom's ability to attract shared electrons.

Chemical Hardness and Softness: Resistance to change in electron configuration.

These descriptors would collectively provide a comprehensive profile of the reactivity of this compound, predicting how it might interact with other chemical species. The choice of the functional and basis set is critical in DFT calculations, as they can significantly influence the accuracy of the results. For aromatic amines, functionals that can accurately model both local and non-local electron correlation effects are often employed.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -5.2 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Predicts chemical stability and reactivity |

| Ionization Potential | 6.1 eV | Energy to form a cation |

| Electron Affinity | 0.5 eV | Energy change upon electron capture |

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific experimental or computational data for this compound has been found.

Molecular Dynamics Simulations for Conformational Analysis

The presence of a bulky tert-butyl group and an amino group on the phenyl ring of this compound suggests the possibility of multiple low-energy conformations due to the rotation around single bonds. Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of a molecule over time.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field, which is a set of empirical potential energy functions. By solving Newton's equations of motion for each atom, the trajectory of the molecule can be simulated over a period of time, typically from nanoseconds to microseconds. This allows for the sampling of different conformations and the identification of the most stable and frequently occurring ones.

For this compound, an MD simulation would likely be performed in a simulated solvent environment to mimic realistic conditions. The analysis of the simulation trajectory would reveal the preferred dihedral angles between the phenyl ring, the amino group, and the tert-butyl group. This information is crucial for understanding how the molecule's shape influences its interactions with its environment and other molecules. The conformational flexibility or rigidity of the molecule, which can be quantified from the simulation, plays a significant role in its biological activity and material properties.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides methods to predict various spectroscopic properties of molecules, which can then be validated against experimental measurements. For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra would be invaluable for its characterization.

Infrared (IR) Spectroscopy: DFT calculations can be used to compute the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an IR spectrum. The predicted spectrum can help in assigning the vibrational modes of the molecule, such as the N-H stretches of the amino group and the C-H stretches of the phenyl and tert-butyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in this compound can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predicted chemical shifts can be compared with experimental NMR data to confirm the molecule's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic transitions that give rise to UV-Vis absorption spectra. By calculating the excitation energies and oscillator strengths, the wavelengths of maximum absorption (λmax) can be predicted, providing insights into the electronic structure and chromophores within the molecule.

The close agreement between predicted and experimental spectra would serve as a strong validation of the computational models used, lending confidence to other theoretical predictions for which experimental data may not be available.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Hypothetical Experimental Value |

| IR Spectroscopy | N-H Stretch: 3400, 3300 cm⁻¹ | N-H Stretch: 3410, 3315 cm⁻¹ |

| ¹H NMR Spectroscopy | Aromatic Protons: 6.5-7.2 ppm | Aromatic Protons: 6.6-7.3 ppm |

| ¹³C NMR Spectroscopy | Tert-butyl Carbon: 31.5 ppm | Tert-butyl Carbon: 31.8 ppm |

| UV-Vis Spectroscopy | λmax: 295 nm | λmax: 298 nm |

Note: The values in this table are for illustrative purposes only, as no specific experimental or computational data for this compound has been found.

Exploration of Reaction Pathways and Transition States

A key application of computational chemistry is the elucidation of reaction mechanisms. For this compound, theoretical methods could be used to explore various potential reaction pathways, such as its oxidation, electrophilic substitution, or its role as a ligand in coordination chemistry.

Techniques such as transition state theory combined with DFT calculations can provide quantitative predictions of reaction rates. The intrinsic reaction coordinate (IRC) can be calculated to confirm that the identified transition state correctly connects the reactants and products. This level of detailed mechanistic insight is often difficult to obtain through experimental means alone and is crucial for optimizing reaction conditions and designing new synthetic routes.

Potential Contributions to Materials Science and Engineering

Role as a Precursor in Polymer Design and Modification

The molecular architecture of 3-Amino-2-tert-butylphenylamine, featuring two amine groups and a bulky tert-butyl substituent, makes it an intriguing candidate as a monomer or precursor in polymer synthesis. The presence of two primary amine functionalities allows for its participation in step-growth polymerization reactions to form various classes of polymers, including polyimides, polyamides, and polyureas.

The strategic placement of the tert-butyl group ortho to one of the amine groups introduces significant steric hindrance. This feature is expected to influence the polymerization process and the final properties of the resulting polymers in several ways:

Solubility and Processability: The bulky, non-polar tert-butyl group can disrupt intermolecular chain packing, potentially leading to polymers with enhanced solubility in common organic solvents. This is a critical advantage for solution-based processing techniques such as spin coating and casting.

Thermal Properties: The rigid aromatic backbone combined with the bulky side group could lead to polymers with high glass transition temperatures (Tg) and excellent thermal stability, properties that are highly sought after for high-performance applications.

Morphology Control: The steric hindrance can influence the polymer chain conformation and packing, potentially leading to amorphous materials with isotropic properties.

The differential reactivity of the two amine groups—one sterically hindered and the other not—could also be exploited for controlled or sequential polymerization, offering a pathway to more complex polymer architectures.

Incorporation into Electronic and Optoelectronic Materials

Aromatic amines are fundamental components in a wide array of organic electronic and optoelectronic devices, serving as hole-transporting materials, charge-injection layers, and components of light-emitting molecules. The incorporation of this compound into such materials could offer distinct advantages.

The electron-donating nature of the amine groups makes this compound a potential p-type organic semiconductor. The tert-butyl group can play a crucial role in tuning the material's properties for electronic applications:

Morphological Stability: The bulky tert-butyl groups can prevent close packing and crystallization in thin films, which is often detrimental to the performance and lifetime of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. This leads to the formation of stable amorphous glasses.

Energy Level Tuning: The steric and electronic effects of the tert-butyl group can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This allows for fine-tuning of the energy levels to match other materials in a device stack, thereby improving charge injection and transport efficiency.

Electrochemical Stability: The presence of the tert-butyl group may also enhance the electrochemical stability of the molecule, leading to more robust and longer-lasting devices.

The diamine structure also suggests its potential use as a crosslinking agent in hole-transporting layers, which can improve the thermal and morphological stability of the device.

Applications in the Synthesis of Functional Thin Films

The creation of functional thin films with tailored surface properties is critical for applications ranging from sensors to protective coatings. This compound can be utilized as a precursor for the deposition of such films through various techniques, including chemical vapor deposition (CVD) or as a component in sol-gel processes after appropriate functionalization.

The amine groups provide reactive sites for surface anchoring and further chemical modification. For instance, they can react with surface hydroxyl groups on substrates like silica (B1680970) or metal oxides to form covalent bonds, leading to the robust attachment of the film.

The properties of thin films derived from this molecule would be heavily influenced by its unique structure:

Porosity and Surface Area: The steric bulk of the tert-butyl group could be used to control the packing of molecules in the film, potentially creating materials with intrinsic microporosity. This could be beneficial for applications in gas separation membranes or sensors.

Hydrophobicity: The non-polar nature of the tert-butyl group would likely impart hydrophobic characteristics to the surface of the thin film, which is desirable for applications such as anti-corrosion coatings or moisture barriers.

Future Research Directions and Unexplored Avenues

Development of Highly Efficient and Selective Synthetic Routes

Currently, detailed and optimized synthetic methodologies for 2-tert-butylbenzene-1,3-diamine are not widely published in peer-reviewed literature. Future research should prioritize the development of efficient, scalable, and selective synthetic routes. This would involve the exploration of various catalytic systems, reaction conditions, and starting materials to achieve high yields and purity. Investigating multi-step syntheses from readily available precursors and developing one-pot procedures would be of significant value to make this compound more accessible for further research and potential applications. A comparative analysis of different synthetic strategies, including classical and modern catalytic approaches, would provide a valuable roadmap for its production.

Exploration of Novel Coordination Modes and Metal Complexes

The presence of two amino groups and a bulky tert-butyl group suggests that 2-tert-butylbenzene-1,3-diamine could serve as a versatile ligand in coordination chemistry. The steric hindrance provided by the tert-butyl group may lead to the formation of metal complexes with unique geometries and electronic properties. Future investigations should focus on the synthesis and characterization of novel coordination complexes with a variety of transition metals. Elucidating the coordination modes of this diamine, whether it acts as a bidentate or monodentate ligand, and studying the structural and electronic effects of the tert-butyl group on the resulting metal centers are critical areas for exploration. Techniques such as X-ray crystallography, spectroscopy, and computational modeling will be instrumental in characterizing these new metal complexes.

Design of Advanced Catalytic Systems for Challenging Transformations

Phenylenediamine derivatives are known to be effective ligands in a range of catalytic transformations. The unique steric and electronic properties of 2-tert-butylbenzene-1,3-diamine-based metal complexes could be harnessed to develop novel catalysts for challenging chemical reactions. Research in this area should explore the application of these potential catalysts in areas such as cross-coupling reactions, asymmetric synthesis, and oxidation/reduction processes. The bulky tert-butyl group could play a crucial role in influencing the selectivity of these catalytic systems. High-throughput screening of different metal precursors and reaction conditions could accelerate the discovery of highly active and selective catalysts based on this diamine ligand.

Comprehensive Understanding of Structure-Reactivity Relationships

A fundamental understanding of the relationship between the structure of 2-tert-butylbenzene-1,3-diamine and its reactivity is essential for its rational application in various chemical contexts. Systematic studies are needed to probe how the electronic nature of the amino groups and the steric bulk of the tert-butyl substituent influence its chemical behavior. This could involve kinetic studies of its reactions, computational analysis of its molecular orbitals and electrostatic potential, and comparative studies with other substituted phenylenediamines. Such research would provide valuable insights for the design of derivatives with tailored properties for specific applications, for instance, in polymer science or materials chemistry.

Integration with Emerging Technologies in Chemical Science

The potential utility of 2-tert-butylbenzene-1,3-diamine and its derivatives could be significantly enhanced by integrating them with emerging technologies. For example, its application in the development of novel materials, such as high-performance polymers or porous organic frameworks, warrants investigation. The steric hindrance of the tert-butyl group could impart desirable properties like improved solubility and thermal stability to polymers. Furthermore, its use in the design of functional materials for applications in sensing, electronics, or gas storage presents an exciting and unexplored frontier. Investigating its role in the development of stimuli-responsive materials or as a component in supramolecular assemblies could also lead to innovative technological advancements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.